molecular formula C8H17NO B1342589 1-(Piperidin-4-yl)propan-1-ol CAS No. 24152-48-5

1-(Piperidin-4-yl)propan-1-ol

Cat. No. B1342589
CAS RN: 24152-48-5
M. Wt: 143.23 g/mol
InChI Key: WDOWPHYNSYXXHJ-UHFFFAOYSA-N
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Description

The compound 1-(Piperidin-4-yl)propan-1-ol is a versatile molecule that serves as a key intermediate or structural motif in various chemical syntheses. It is particularly significant in the development of compounds with potential biological activities, such as acetylcholinesterase inhibitors, antimicrobial agents, antifungal agents, spermicidal and microbicidal agents, and other pharmacologically relevant substances .

Synthesis Analysis

The synthesis of derivatives of 1-(Piperidin-4-yl)propan-1-ol involves various chemical reactions, including condensation, N-sulfonation, and reactions with sulfonyl chlorides, among others. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor followed by N-sulfonation . Another example is the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, which uses lipases and vinyl acetate in ionic liquids and organic solvents . These methods demonstrate the chemical versatility and the ability to introduce various functional groups to the piperidine ring.

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-yl)propan-1-ol derivatives has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, which is a common feature for saturated six-membered heterocycles . Density functional theory (DFT) calculations have been used to support the experimental findings and provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 1-(Piperidin-4-yl)propan-1-ol derivatives is influenced by the presence of various substituents on the piperidine ring. These substituents can modulate the molecule's interaction with biological targets or its antimicrobial efficacy. For instance, the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . Additionally, the introduction of vinyl groups can lead to compounds with spermicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Piperidin-4-yl)propan-1-ol derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated for some derivatives, indicating their stability and reactivity at different temperatures . The electronic properties, including HOMO and LUMO energies and hyperpolarizability, are also important for understanding the interaction of these compounds with biological systems .

Scientific Research Applications

Crystal Structure and Molecular Conformation

1-(Piperidin-4-yl)propan-1-ol and its derivatives have been studied for their crystal structures and molecular conformations. Research has highlighted the significance of the piperidine ring's orientation and its interaction with other molecular components. These studies are essential for understanding the compound's physical properties and potential applications in medicinal chemistry (Kubicki & Codding, 2003).

Synthesis and Evaluation for Antidepressant Activity

Compounds containing the 1-(Piperidin-4-yl)propan-1-ol structure have been synthesized and evaluated for their potential antidepressant activity. This includes studies on various substituted derivatives, examining their effects on behavior and their pharmacological profile as potential antidepressants (Kumar et al., 2004).

Applications in Medicinal Chemistry

The compound and its analogs have been extensively studied in medicinal chemistry for various therapeutic purposes. This includes the synthesis and analysis of compounds like tolperisone metabolites and exploring their pharmacological properties. Such studies contribute significantly to the development of new medicinal compounds (Bálint et al., 2002).

Development of New Antidepressants Beyond SSRIs

Research in the field of antidepressants has focused on developing new compounds beyond the typical selective serotonin reuptake inhibitors (SSRIs). This includes the synthesis of 1-(Piperidin-4-yl)propan-1-ol derivatives with dual activities, such as serotonin receptor antagonism and serotonin reuptake inhibition. This advancement could lead to the development of more effective antidepressants with fewer side effects (Rocco et al., 2004).

Potential for Selective Estrogen Receptor Modulators (SERMs)

The compound has been investigated for its potential in developing novel Selective Estrogen Receptor Modulators (SERMs). These studies involve the design and synthesis of various derivatives and evaluating their bioactivity, which is crucial in the development of new therapeutic agents for diseases like breast cancer (Yadav et al., 2011).

Future Directions

Piperidine derivatives, including “1-(Piperidin-4-yl)propan-1-ol”, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOWPHYNSYXXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596468
Record name 1-(Piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)propan-1-ol

CAS RN

24152-48-5
Record name 1-(Piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-propionyl pyridine (10.0 g) in acetic acid (100 cm3) was hydrogenated over platinum oxide (0.5 g) at 60° and 60 p.s.i. pressure for 60 hours. The mixture was filtered through "Avicel" and volatile material was removed in vacuo to give the crude acetate salt (12.0 g). A portion (1 g) was taken into chloroform (20 cm3), washed with 1M sodium hydroxide solution (10 cm3), dried and evaporated to afford 1-(4-piperidyl)propanol, m.p. 50° (0.70 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Subota, AO Lutsenko… - European Journal of …, 2019 - Wiley Online Library
An efficient approach towards introducing (cyclo)alkyl substituents at C‐2, C‐3 or C‐4 positions of the piperidine ring was described. The method relied on the straightforward two‐step …

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